REACTION_CXSMILES
|
S(Cl)([Cl:4])(=O)=O.[F:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[OH:16])[C:10]([OH:12])=[O:11]>C(O)(=O)C.CN(C)C=O>[Cl:4][C:14]1[CH:13]=[C:9]([CH:8]=[C:7]([F:6])[C:15]=1[OH:16])[C:10]([OH:12])=[O:11]
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Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution is stirred at 60° C. for another 1.5 h
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
The solution is poured into ice-cold water
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
CUSTOM
|
Details
|
is separated by filtration
|
Type
|
WASH
|
Details
|
washed with ice-cold water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |